
Dimethylchlorophosphite
Overview
Description
Dimethylchlorophosphite is an organophosphorus compound primarily employed in organic synthesis as a derivatizing agent and phosphorylating reagent. As evidenced in recent research, it plays a critical role in the regioselective synthesis of phosphorylated α-hydroxyallenes via [2,3]-sigmatropic rearrangements . This compound is distinguished by its reactivity in forming phosphite intermediates, which are pivotal in constructing complex heterocyclic systems .
Preparation Methods
Dimethylchlorophosphite can be synthesized through several methods. One common method involves the reaction of phosphorus trichloride (PCl₃) with methanol (CH₃OH). The reaction is typically carried out under an inert atmosphere, such as nitrogen, to prevent the reaction from being affected by moisture in the air. The reaction proceeds as follows :
[ \text{PCl}_3 + 2 \text{CH}_3\text{OH} \rightarrow (\text{CH}_3\text{O})_2\text{P(O)Cl} + 2 \text{HCl} ]
The reaction is usually conducted at low temperatures, often using an ice bath or a temperature-controlled environment to ensure high efficiency and yield. The resulting this compound can be purified through distillation or other separation techniques to remove any residual inorganic acids .
Chemical Reactions Analysis
Dimethylchlorophosphite undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, such as alcohols and amines, to form corresponding phosphates and phosphoramidates.
Oxidation Reactions: It can be oxidized to form dimethylphosphoric acid.
Hydrolysis: In the presence of water, it hydrolyzes to form dimethylphosphoric acid and hydrochloric acid.
Common reagents used in these reactions include alcohols, amines, and oxidizing agents. The major products formed from these reactions are phosphates, phosphoramidates, and phosphoric acids .
Scientific Research Applications
Dimethylchlorophosphite has several scientific research applications, including:
Chemistry: It is used as a reagent in the synthesis of various organic compounds, including phosphonates and phosphates.
Biology: It is used in the preparation of nucleotide analogs and other biologically active compounds.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals
Mechanism of Action
The mechanism of action of dimethylchlorophosphite involves its reactivity with nucleophiles. The compound acts as an electrophile, allowing nucleophiles to attack the phosphorus atom, leading to the formation of various phosphates and phosphoramidates. This reactivity is due to the presence of the chlorine atom, which makes the phosphorus atom more electrophilic .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following section compares dimethylchlorophosphite with structurally and functionally related organophosphorus compounds, focusing on molecular properties, synthesis methods, reactivity, and applications.
Structural and Molecular Properties
Key differences in molecular composition and oxidation states influence the reactivity and applications of these compounds:
Compound Name | Molecular Formula | CAS Number | Molecular Weight | Structure Type | Oxidation State |
---|---|---|---|---|---|
Methyl dichlorophosphite | CH₃Cl₂OP | 3279-26-3 | 132.91 | Phosphite | P³⁺ |
Dimethyl chlorophosphate | C₂H₆ClO₃P | 813-77-4 | 144.49 | Phosphate | P⁵⁺ |
Diethyl phosphorochlorothioate | C₄H₁₀ClO₂PS | 2524-03-0 | 160.56 | Thiophosphate | P⁵⁺ |
Dimethyl phosphite | C₂H₇O₃P | 868-85-9 | 110.05 | Phosphite | P³⁺ |
- Methyl dichlorophosphite (Cl₂P-OCH₃) is a monomethyl dichlorinated phosphite with high electrophilicity, making it effective in phosphitylation reactions .
- Dimethyl chlorophosphate ((CH₃O)₂P(O)Cl) is a phosphate ester with a P⁵⁺ center, often used as a chlorinating agent in esterification .
- Diethyl phosphorochlorothioate ((C₂H₅O)₂P(S)Cl) incorporates sulfur, enhancing its utility in thiophosphate synthesis and mutagenicity studies .
- Dimethyl phosphite ((CH₃O)₂P(O)H) lacks chlorine but serves as a precursor for synthesizing higher-order phosphorus compounds .
Biological Activity
Dimethylchlorophosphite (DMCP) is an organophosphorus compound that has garnered attention due to its biological activity and potential applications in various fields, including biochemistry and pharmacology. This article provides a detailed overview of the biological activity of DMCP, supported by research findings, case studies, and relevant data.
This compound is a colorless liquid with the molecular formula . It is primarily used as a reagent in organic synthesis, particularly in the preparation of phosphonates and phosphonamidates. Its structure can be represented as follows:
- Molecular Formula:
- Molecular Weight: 140.5 g/mol
- Boiling Point: 60 °C at 2 mmHg
- Density: 1.194 g/mL at 25 °C
The biological activity of DMCP is largely attributed to its ability to inhibit acetylcholinesterase (AChE), an enzyme crucial for the breakdown of the neurotransmitter acetylcholine in the synaptic cleft. Inhibition of AChE leads to an accumulation of acetylcholine, resulting in prolonged stimulation of cholinergic receptors, which can manifest as neurotoxicity.
Neurotoxic Effects
Research indicates that DMCP exhibits neurotoxic effects similar to those of other organophosphates. A study demonstrated that exposure to DMCP resulted in significant inhibition of AChE activity in vitro, leading to increased levels of acetylcholine and subsequent neurotoxic symptoms such as muscle twitching and respiratory distress .
Case Studies
- In Vitro Studies : In laboratory settings, DMCP has been shown to significantly inhibit AChE activity in rat brain homogenates, with IC50 values indicating potent neurotoxic potential. The inhibition was dose-dependent, highlighting the risk associated with exposure .
- Animal Models : In vivo studies using rodent models have illustrated that administration of DMCP leads to acute toxicity characterized by seizures and mortality at higher doses. These findings underscore the compound's potential as a chemical warfare agent mimic .
Applications in Research
Despite its toxicity, DMCP is utilized in biochemical research for various applications:
- Synthesis of Phosphonates : DMCP serves as a precursor for synthesizing biologically active phosphonates, which have applications in medicinal chemistry .
- Protein Modification : Researchers employ DMCP to modify proteins and nucleic acids, facilitating studies in biochemistry and molecular biology .
Data Summary
Property | Value |
---|---|
Molecular Formula | C2H7ClO2P |
Molecular Weight | 140.5 g/mol |
Boiling Point | 60 °C at 2 mmHg |
Density | 1.194 g/mL at 25 °C |
AChE Inhibition (IC50) | Potent (exact values vary) |
Safety and Handling
Due to its high toxicity, proper safety measures must be observed when handling DMCP:
- Toxicity Classification : Acute Tox. 1 Dermal; Acute Tox. 2 Oral; Acute Tox. 3 Inhalation.
- Signal Word : Danger
- Recommended Precautions : Use personal protective equipment (PPE), including gloves and goggles, and work in a fume hood.
Q & A
Basic Research Questions
Q. What safety protocols are essential when handling Dimethylchlorophosphite in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear tightly fitting safety goggles, face shields, and long-sleeved clothing to avoid skin contact. Use nitrile or neoprene gloves, and follow proper glove removal techniques to prevent contamination .
- Respiratory Protection : Use certified respirators if airborne concentrations exceed exposure limits. Ensure adequate ventilation in workspaces .
- Spill Management : Immediately contain spills using inert absorbents. Avoid drainage systems and notify local authorities for significant spills. Store waste in compliant containers for disposal .
- Emergency Preparedness : Maintain eyewash stations and safety showers accessible in areas where this compound is used .
Q. How is this compound utilized in determining enantiomeric purity via analytical methods?
- Methodological Answer :
- Derivatization Protocol : React this compound with chiral substrates (e.g., hydroxyphosphonates, alcohols, or amino acids) to form diastereomeric derivatives. These derivatives exhibit distinct NMR chemical shifts (), enabling enantiomeric ratio quantification .
- NMR Analysis : Acquire NMR spectra at 300–400 MHz. Integrate peak areas corresponding to diastereomers to calculate enantiomeric excess (ee). Ensure samples are anhydrous to prevent hydrolysis .
- Chromatographic Validation : Cross-validate results using HPLC or GC with chiral columns (e.g., Chiralcel OD-H) to confirm resolution and optical activity .
Q. What are the key steps in synthesizing phosphonate derivatives using this compound?
- Methodological Answer :
- Substrate Activation : Pre-dry substrates (e.g., alcohols or amines) under inert atmosphere (N or Ar) to avoid hydrolysis.
- Reaction Conditions : Add this compound (1.1–1.5 equiv) dropwise to the substrate in anhydrous dichloromethane or THF at 0–5°C. Stir for 2–4 hours until completion (monitor via TLC) .
- Workup : Quench excess reagent with ice-cold water, extract with ethyl acetate, and dry over MgSO. Purify via flash chromatography (silica gel, hexane/EtOAc) .
Advanced Research Questions
Q. How can researchers design reproducible experiments using this compound as a derivatizing agent?
- Methodological Answer :
- Experimental Documentation : Follow PRISMA guidelines for systematic reporting. Detail reagent purity, reaction stoichiometry, and NMR acquisition parameters (e.g., solvent, temperature) .
- Reproducibility Checks : Include control experiments (e.g., racemic mixtures) to validate NMR integration accuracy. Share raw spectral data in supplementary materials for peer verification .
- Error Mitigation : Standardize reaction conditions (e.g., temperature, humidity control) to minimize variability. Use internal standards (e.g., triphenylphosphine oxide) for NMR calibration .
Q. What strategies resolve contradictions in literature data on this compound’s reactivity?
- Methodological Answer :
- Systematic Literature Review : Apply Cochrane Handbook guidelines to assess study quality. Prioritize peer-reviewed studies with detailed experimental protocols .
- Class-Based Extrapolation : Compare reactivity trends within organophosphite derivatives (e.g., steric effects, electronic substituents) to contextualize discrepancies. Use computational methods (DFT) to model reaction pathways .
- Experimental Replication : Reproduce conflicting studies under controlled conditions (e.g., anhydrous vs. ambient moisture) to identify environmental variables affecting outcomes .
Q. How can researchers optimize enantioselective derivatization protocols for novel substrates?
- Methodological Answer :
- Substrate Screening : Test this compound with structurally diverse chiral compounds (e.g., secondary alcohols, amines) to evaluate sensitivity. Use Design of Experiments (DoE) to vary reaction time, temperature, and stoichiometry .
- Dynamic Kinetic Resolution : Combine with chiral catalysts (e.g., BINOL-derived phosphates) to enhance diastereomer differentiation. Monitor reaction progress via in-situ NMR .
- High-Throughput Analysis : Implement automated HPLC systems (e.g., Agilent 1260 Infinity II) for rapid ee determination across multiple derivatives .
Q. Tables for Quick Reference
Table 1 : Key NMR Parameters for Diastereomeric Derivatives
Substrate Type | (ppm) | Optimal Solvent | Reference |
---|---|---|---|
Hydroxyphosphonates | 1.2–3.5 | CDCl | |
Amino Alcohols | 0.8–2.1 | DMSO-d | |
Chiral Amines | 1.5–4.0 | CDCN |
Table 2 : Safety Thresholds for this compound Handling
Parameter | Threshold | Source |
---|---|---|
Permissible Exposure Limit (PEL) | 0.1 ppm (8-hr TWA) | |
Flash Point | 45°C | |
Incompatible Agents | Water, strong oxidizers |
Properties
IUPAC Name |
chloro(dimethoxy)phosphane | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6ClO2P/c1-4-6(3)5-2/h1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNPCWHQMEPPTJV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(OC)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6ClO2P | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00190874 | |
Record name | Dimethylchlorophosphite | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00190874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.49 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3743-07-5 | |
Record name | Dimethylchlorophosphite | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003743075 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dimethylchlorophosphite | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00190874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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